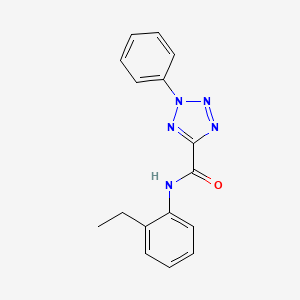

N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-2-12-8-6-7-11-14(12)17-16(22)15-18-20-21(19-15)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLCVXOWLRUOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Amidation Reaction: The tetrazole intermediate is then reacted with 2-ethylphenylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Tetrazole derivatives have gained significant attention in medicinal chemistry due to their ability to interact with biological targets. N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide has shown potential in several therapeutic areas:

1.1 Anti-inflammatory Activity

Research indicates that tetrazole derivatives exhibit anti-inflammatory properties. In a study involving various tetrazole compounds, some demonstrated significant inhibition of inflammatory mediators in vitro, suggesting their potential as anti-inflammatory agents. For instance, certain derivatives were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways .

1.2 Anticancer Activity

Tetrazoles have been investigated for their anticancer properties. Compounds similar to this compound have shown activity against various cancer cell lines, including breast and lung cancer models. One study reported that certain tetrazole derivatives could inhibit tubulin polymerization, thereby disrupting cancer cell division and showing promise as chemotherapeutic agents .

1.3 Antimicrobial Properties

The antimicrobial efficacy of tetrazole compounds has been documented extensively. This compound has been evaluated against several bacterial strains, demonstrating varying degrees of antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance .

1.4 Antidiabetic Effects

Recent studies have explored the potential of tetrazole derivatives in managing diabetes. This compound may act as an SGLT2 inhibitor, a target for lowering blood glucose levels. In vivo studies have shown promising results in glucose tolerance tests .

Structure and Mechanism

The unique structure of this compound contributes to its biological activity. The presence of the tetrazole ring enhances its interaction with biological targets due to its nitrogen-rich composition, which can facilitate hydrogen bonding and electrostatic interactions with proteins.

Case Study 1: Anti-inflammatory Effects

A series of experiments were conducted to evaluate the anti-inflammatory effects of various tetrazole derivatives, including this compound. The results indicated that these compounds significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin.

Case Study 2: Anticancer Screening

In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation pathways.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Tetrazole and Analogous Carboxamides

Biological Activity

N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups in biological systems. This structural characteristic enhances its interaction with various enzymes and receptors, thereby modulating their activity.

Biological Activities

The compound has been studied for several biological activities:

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

- Analgesic Effects : Its analgesic properties have been noted, suggesting potential applications in pain management therapies.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. In vitro studies have shown effectiveness against strains such as Escherichia coli and Candida species .

- Antitumor Activity : Preliminary studies suggest that tetrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications to the tetrazole structure can enhance its antitumor efficacy .

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrates or co-factors, thereby altering metabolic pathways.

- Signal Transduction Modulation : It can affect signal transduction pathways by binding to receptors, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various tetrazole derivatives, this compound showed significant inhibition of ergosterol biosynthesis in Candida species at concentrations correlating with its minimum inhibitory concentration (MIC) . The results are summarized in the following table:

| Compound | Pathogen | MIC (mg/L) | Inhibition (%) |

|---|---|---|---|

| N-(2-ethylphenyl)-2-phenyl-2H-tetrazole | Candida albicans | 64 | 85% |

| Other Tetrazoles | Candida glabrata | 32 | 90% |

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Applications in Agriculture

Beyond medicinal applications, this compound is being explored as a pesticide due to its biological activity against plant pathogens. Its efficacy in controlling fungal infections in crops has been documented, indicating a promising role in agricultural biotechnology.

Q & A

Q. What are the established synthetic routes for N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide?

The compound can be synthesized via cyclization reactions starting from thiourea derivatives. For example, similar tetrazole-carboxamide derivatives are prepared by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by cyclization in DMF using iodine and triethylamine as catalysts. The reaction conditions (e.g., solvent, temperature, and catalyst) critically influence yield and purity .

Q. Which spectroscopic methods are used to confirm the structural integrity of this compound?

1H and 13C NMR spectroscopy are standard for verifying the tetrazole ring and carboxamide linkage. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation, while IR spectroscopy identifies functional groups like C=O and N-H stretches. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the solubility and formulation considerations for in vitro assays?

Tetrazole-carboxamides often exhibit limited aqueous solubility. DMSO is a common solvent for stock solutions, but concentrations >1% may affect cell viability. For in vivo studies, co-solvents like PEG-400 or cyclodextrin-based formulations improve bioavailability. Stability under physiological pH (e.g., 7.4) should be validated via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Quantitative SAR (QSAR) models, such as the Hansch/Free-Wilson approach, correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity. For instance, introducing fluorine at specific positions enhances metabolic stability, while bulky substituents may improve target binding affinity. Computational docking and molecular dynamics simulations further refine SAR hypotheses .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

The K562 xenograft model in immunodeficient mice is widely used for hematological malignancies. Tumor volume regression and survival rates are primary endpoints. Pharmacokinetic (PK) parameters (e.g., half-life, Cmax) should be assessed alongside toxicity markers (e.g., liver enzymes, body weight loss). Oral bioavailability studies require dose-ranging experiments with formulations optimized for absorption .

Q. How does pH influence the antimicrobial activity of tetrazole-carboxamide derivatives?

Studies on structurally related compounds show that protonation of the tetrazole ring at acidic pH enhances membrane permeability in Gram-negative bacteria. However, alkaline conditions may deprotonate the carboxamide group, reducing binding to target enzymes like dihydrofolate reductase. Activity should be tested across pH 5.5–8.0 to identify optimal therapeutic conditions .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line selection, serum content). For example, antitumor activity may differ between 2D monolayer cultures and 3D spheroids due to penetration barriers. Meta-analyses of published IC50 values, normalized to assay conditions (e.g., incubation time, serum concentration), help reconcile conflicting results .

Q. What strategies improve cyclization efficiency during synthesis?

Cyclization of tetrazole precursors is sensitive to reaction kinetics. Using iodine in DMF accelerates sulfur elimination, while triethylamine neutralizes acidic byproducts. Microwave-assisted synthesis reduces reaction time from hours to minutes, minimizing side reactions. Monitoring via TLC or in situ FTIR ensures reaction completion .

Methodological Tables

Table 1: Key Synthetic Parameters for Cyclization Reactions

Table 2: Comparative Bioactivity of Tetrazole-Carboxamide Derivatives

| Derivative | Target (IC50) | Model System |

|---|---|---|

| Parent Compound | Src/Abl (3.2 nM) | K562 leukemia cells |

| Fluorinated Analog | COX-2 (0.16 mg/kg ID50) | Rat PCA assay |

| Methoxy-Substituted | Antimicrobial (MIC 8 µg/mL) | S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.